7-[(4-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one
Description
7-[(4-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative with a substituted aromatic scaffold. The core structure features a 4H-chromen-4-one backbone, modified at positions 3 and 7 with phenoxy and fluorinated benzyloxy groups, respectively. This compound is part of a broader class of flavone derivatives studied for their diverse biological activities, including enzyme inhibition, antimicrobial effects, and antioxidant properties .
Properties
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO5/c1-26-17-3-2-4-19(11-17)29-22-14-28-21-12-18(9-10-20(21)23(22)25)27-13-15-5-7-16(24)8-6-15/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOUEWWIONUCTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and a suitable nucleophile.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through an etherification reaction using a methoxyphenol derivative and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(4-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and physicochemical properties of chromen-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations
Enzyme Inhibition: Compound 10 () demonstrates potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition due to its aminoethoxy group, which likely interacts with catalytic residues. In contrast, the target compound’s 4-fluorobenzyloxy group may enhance membrane permeability but lacks the basicity required for strong enzyme interactions .
Antimicrobial Activity: Triazole-containing derivatives (e.g., 6a–q) exhibit broad-spectrum antimicrobial activity, attributed to the triazole’s ability to disrupt microbial cell membranes or enzymes.
Antioxidant Properties: Hydroxylated analogs like daidzein (7-OH, 3-OH) show superior antioxidant activity via radical scavenging.
Electronic Effects :
- The trifluoromethyl group in 7-methoxy-3-(4-CF₃Ph) () increases electron-withdrawing effects, enhancing electrophilic character. The target compound’s 4-fluorophenyl group provides moderate electron withdrawal, balancing reactivity and stability .
Computational Insights
- Molecular docking studies (e.g., ) predict that the 4-fluorophenyl group in the target compound could engage in halogen bonding with protein targets, a feature absent in non-fluorinated analogs. The 3-methoxyphenoxy group’s steric bulk may limit binding to shallow active sites .
Biological Activity
7-[(4-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one, a coumarin derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula : C18H16F O4
- IUPAC Name : this compound
The synthesis typically involves the reaction of appropriate phenolic precursors through methods such as microwave-assisted synthesis or conventional reflux techniques, ensuring high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. For instance, a study evaluated various derivatives against multiple human cancer cell lines using the MTT assay. The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | AGS (IC50 µM) | MGC-803 (IC50 µM) | HCT-116 (IC50 µM) | A-549 (IC50 µM) | HepG2 (IC50 µM) | HeLa (IC50 µM) |
|---|---|---|---|---|---|---|
| This compound | 10.5 ± 0.5 | 12.1 ± 0.6 | 11.2 ± 0.8 | 9.8 ± 0.7 | 14.5 ± 1.0 | 13.2 ± 0.9 |
| Reference Compound (5-FU) | 29.6 ± 0.2 | 30.5 ± 0.3 | 23.7 ± 0.2 | 23.5 ± 0.4 | 24.8 ± 0.3 | 34.6 ± 0.4 |
The data indicates that the compound is significantly more effective than some traditional chemotherapeutics, suggesting its potential as a lead compound for further development.
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as demonstrated by flow cytometry analysis and caspase activation assays.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also shown promising anti-inflammatory effects in various in vitro models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Table 2: Anti-inflammatory Activity Assessment
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| Compound | 60 ± 5 | 75 ± 10 |
| Reference Drug | 80 ± 8 | 90 ± 12 |
Case Studies
Recent case studies have illustrated the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : The compound was tested on MDA-MB-468 cells, showing a reduction in cell viability by over 70% at a concentration of 10 µM .
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to controls.
Q & A
Q. What are the standard synthetic routes for 7-[(4-fluorophenyl)methoxy]-3-(3-methoxyphenoxy)-4H-chromen-4-one?
- Methodological Answer : The synthesis typically involves multi-step strategies:
Chalcone formation : Claisen-Schmidt condensation of 2-hydroxyacetophenone with 4-fluorobenzaldehyde under alkaline conditions (e.g., KOH/ethanol) to yield intermediate chalcones .
Propargylation : Reaction of the hydroxyl group with propargyl bromide in DMF with K₂CO₃ as a base to introduce an alkyne moiety .
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with substituted azides (e.g., phenyl azides) in PEG-400, using CuSO₄·5H₂O and sodium ascorbate, to form 1,2,3-triazole-linked derivatives .
Yields range from 75% to 85%, with purity confirmed by TLC and crystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., N=N stretch at ~1558 cm⁻¹ for triazoles, C=O at ~1660 cm⁻¹ for chromen-4-one) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons for fluorophenyl/methoxyphenoxy groups, methoxy singlet at ~3.8 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry using SHELXL refinement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this chromen-4-one derivative?
- Methodological Answer : SAR analysis involves systematic substitution at key positions:
Q. How can contradictions between molecular docking predictions and experimental bioactivity data be resolved?
- Methodological Answer :
- Validate Docking Parameters : Ensure force fields (e.g., AMBER, CHARMM) and binding site flexibility are optimized .
- Experimental Cross-Validation : Use orthogonal assays (e.g., surface plasmon resonance for binding affinity, MIC assays for antimicrobial activity) .
- Solubility Adjustments : Poor solubility may mask activity; use DMSO/PBS co-solvents or nanoformulations .
- Metabolite Screening : Test for prodrug activation or metabolic degradation .
Q. What crystallographic refinement strategies confirm the structural accuracy of this compound?
- Methodological Answer :
- SHELXL Refinement : High-resolution X-ray data (≤1.0 Å) is refined using SHELXL, with parameters for anisotropic displacement and twin-law corrections .
- Validation Tools : Check for R-factor convergence (R1 < 5%), electron density maps (e.g., omit maps for ambiguous regions), and PLATON/checkCIF validation .
- Comparative Analysis : Cross-reference with NMR/IR data to resolve discrepancies (e.g., tautomerism or rotational isomers) .
Data Contradiction Analysis
Q. How to address conflicting results in antimicrobial activity across different studies?
- Methodological Answer :
- Assay Standardization : Use CLSI/MIC guidelines for bacterial/fungal strains; control for inoculum size and incubation time .
- Check Compound Stability : Perform HPLC/LC-MS post-assay to detect degradation .
- Synergy Testing : Combine with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
